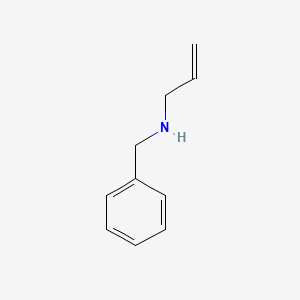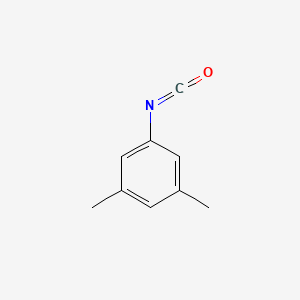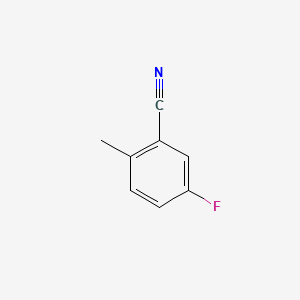
10-Bromo-1-decene
Overview
Description
10-Bromo-1-decene is an organic compound with the molecular formula C₁₀H₁₉Br. It is a brominated alkene, characterized by a bromine atom attached to the first carbon of a decene chain. This compound is a colorless to almost colorless liquid at room temperature and is used as an intermediate in organic synthesis .
Mechanism of Action
Target of Action
10-Bromo-1-decene is a synthetic hydrocarbon compound widely utilized in the realms of organic chemistry and catalysis It is known to be a versatile building block in the synthesis of various organic compounds .
Mode of Action
The precise mode of action of this compound remains somewhat elusive. It is believed to function as an electron donor, supplying electrons to the reaction center and facilitating the desired chemical reactions . Additionally, this compound is thought to act as an acid-base catalyst, activating the reactants and promoting the desired reactions by aiding in the formation of intermediate species .
Biochemical Pathways
It has been used in scientific investigations to aid the exploration of organic reaction mechanisms and the development of novel synthetic pathways .
Result of Action
Its role as an electron donor and acid-base catalyst suggests that it may facilitate various chemical reactions, leading to the synthesis of various organic compounds .
Action Environment
It is known that this compound can undergo reduction reactions under room temperature conditions , suggesting that temperature may be a significant environmental factor influencing its action.
Biochemical Analysis
Biochemical Properties
10-Bromo-1-decene plays a significant role in biochemical reactions, primarily functioning as an electron donor. It supplies electrons to reaction centers, facilitating desired chemical reactions. Additionally, this compound acts as an acid-base catalyst, activating reactants and promoting reactions by aiding in the formation of intermediate species . This compound interacts with various enzymes and proteins, influencing their activity and stability. For instance, it has been used in the synthesis of polymers and surfactants, where it interacts with catalytic enzymes to enhance reaction efficiency .
Cellular Effects
This compound impacts various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to influence cell function by modulating the activity of key signaling molecules and transcription factors. For example, this compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization . Additionally, it affects cell signaling pathways by interacting with membrane-bound receptors and intracellular signaling proteins, thereby modulating cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to active sites of enzymes, either inhibiting or activating their catalytic activity. This compound also influences gene expression by interacting with transcription factors and regulatory proteins, leading to changes in the transcriptional activity of target genes . The binding interactions of this compound with biomolecules are crucial for its role in biochemical reactions and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of gene expression and metabolic activity . These temporal effects are important for understanding the compound’s long-term impact on biological systems.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can enhance certain biochemical reactions and cellular processes without causing significant toxicity. At high doses, this compound may exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic functions . Threshold effects have been observed, where the compound’s impact on biological systems becomes more pronounced at specific dosage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion and utilization. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates that participate in further biochemical reactions . The compound’s involvement in metabolic pathways can influence metabolic flux and the levels of specific metabolites, thereby affecting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its movement across cellular membranes and its accumulation in specific cellular compartments . The compound’s transport and distribution are crucial for its biological activity, as they determine its localization and concentration within target cells and tissues.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. It may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of this compound is important for its role in biochemical reactions and cellular processes, as it determines the sites of its interactions with biomolecules and its overall impact on cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions: 10-Bromo-1-decene can be synthesized by reacting 9-decen-1-ol with phosphorus tribromide (PBr₃). The reaction typically involves the following steps :
Reacting 9-decen-1-ol with PBr₃: This reaction is carried out under controlled conditions to ensure the formation of this compound.
Reduction Reaction: The product undergoes a reduction reaction with 2-propylbenzo[d][1,3,2]dioxaborole and tributyltin hydride (Bu₃SnH) under room temperature conditions to yield 1-decene.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale reactions using similar reagents and conditions, with additional steps for purification and quality control to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 10-Bromo-1-decene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Reduction Reactions: The compound can be reduced to form 1-decene.
Common Reagents and Conditions:
Phosphorus Tribromide (PBr₃): Used in the initial synthesis step.
Tributyltin Hydride (Bu₃SnH): Used in the reduction reaction.
Major Products Formed:
Scientific Research Applications
10-Bromo-1-decene has diverse applications in scientific research, including:
Organic Synthesis: Used as a building block for synthesizing various organic compounds, including polymers, surfactants, and catalysts.
Catalysis: Plays a role in the development of novel synthetic pathways and exploration of organic reaction mechanisms.
Material Science: Utilized in the functionalization of surfaces and the development of new materials.
Comparison with Similar Compounds
- 8-Bromo-1-octene
- 11-Bromo-1-undecene
- 6-Bromo-1-hexene
- 1,10-Dibromodecane
Uniqueness: 10-Bromo-1-decene is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and serve as a versatile intermediate in organic synthesis. Its ability to undergo reduction to form 1-decene and its role in catalysis and material science further highlight its distinct properties .
Properties
IUPAC Name |
10-bromodec-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19Br/c1-2-3-4-5-6-7-8-9-10-11/h2H,1,3-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVVPJOMYWVYPOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30337553 | |
| Record name | 10-Bromo-1-decene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30337553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62871-09-4 | |
| Record name | 10-Bromo-1-decene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30337553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10-Bromo-1-decene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Hydrazinyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1332074.png)













